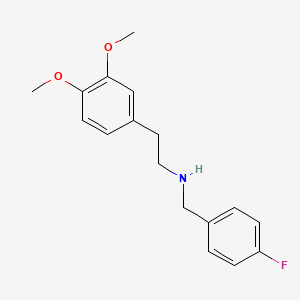

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a 3,4-dimethoxyphenyl group and a 4-fluorobenzyl group attached to an ethanamine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 4-fluorobenzylamine.

Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the desired ethanamine derivative.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

Oxidation: Products include 3,4-dimethoxybenzaldehyde and 4-fluorobenzyl ketone.

Reduction: Products include 2-(3,4-dimethoxyphenyl)ethanol and 4-fluorobenzylamine.

Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Overview

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is an organic compound that has garnered interest in various scientific fields due to its unique molecular structure and potential biological activities. This compound is characterized by its combination of aromatic rings and functional groups, which play a significant role in its chemical reactivity and interactions with biological targets.

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity Studies : Research has indicated that this compound may interact with various enzymes and receptors. These interactions are crucial for understanding its potential pharmacological effects and mechanisms of action.

- Neurotransmitter Interaction : The compound's structural similarity to known phenethylamines suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This aspect is vital for exploring its psychostimulant effects.

Medicine

- Therapeutic Potential : Investigations are ongoing into the compound's anti-inflammatory and anticancer properties. Preliminary studies suggest that it may exhibit significant biological activity that could be harnessed for therapeutic applications.

- Pharmacological Characterization : The pharmacological profile of this compound is being characterized through various assays to determine its efficacy and safety as a potential drug candidate.

Industry

- Material Development : Beyond biological applications, this compound is utilized in developing new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for industrial applications.

Case Studies

Several case studies have explored the applications of this compound:

- Neuropharmacological Studies : A study focused on the interaction of this compound with serotonin receptors demonstrated promising results in modulating mood-related behaviors in animal models.

- Anticancer Research : In vitro studies have shown that this compound inhibits the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Material Science Applications : Research has indicated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3,4-Dimethoxyphenyl)ethanamine: Lacks the 4-fluorobenzyl group.

N-(4-Fluorobenzyl)ethanamine: Lacks the 3,4-dimethoxyphenyl group.

2-(3,4-Dimethoxyphenyl)-N-methylethanamine: Contains a methyl group instead of the 4-fluorobenzyl group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Activité Biologique

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neuroscience. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Overview of the Compound

- Chemical Structure : The compound features a dimethoxy-substituted phenyl group and a fluorobenzyl moiety, which contribute to its biological properties.

- Molecular Formula : C17H20FNO2

- CAS Number : 435341-91-6

Synthesis

The synthesis of this compound typically involves reductive amination of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine. The reaction is conducted in the presence of reducing agents like sodium cyanoborohydride under controlled conditions to yield the desired product with high purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Serotonin Receptors : Potential modulation of serotonin release and turnover.

- Dopamine Receptors : Influences on dopamine levels and turnover rates.

- Enzymatic Activity : Interactions with enzymes that may alter metabolic pathways.

Neurochemical Effects

Research indicates that this compound exhibits significant neuroactive properties. In studies involving zebrafish models:

- Behavioral Changes : The compound influenced locomotion and anxiety-like behaviors, suggesting potential applications in treating mood disorders.

- Serotonin and Dopamine Dynamics : It was observed to decrease serotonin levels while increasing serotonin turnover in treated zebrafish, indicating a complex interaction with neurotransmitter systems .

Case Studies and Research Findings

- Study on CNS Activity :

- Pharmacological Implications :

- In Silico Analysis :

Comparative Biological Activity Table

| Compound Name | Serotonin Effect | Dopamine Effect | Behavioral Impact |

|---|---|---|---|

| This compound | Decreased levels; increased turnover | Decreased levels; increased turnover | Anxiolytic-like effects |

| MDMA | Increased release | Moderate effect | Euphoria, increased sociability |

| Ketamine | Variable effects | Variable effects | Rapid antidepressant effects |

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBZCVQNMHHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366347 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353779-44-9 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.